2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-derived acetamide class, characterized by a central triazole ring substituted at position 3 with a sulfanylacetamide moiety. Key structural features include:
- 5-(4-Ethoxyphenyl): A hydrophobic aromatic substituent influencing lipophilicity and receptor interactions.
The compound’s molecular formula is C₁₈H₁₇BrN₅O₂S (calculated molar mass: 457.33 g/mol).
Properties
Molecular Formula |
C18H18BrN5O2S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O2S/c1-2-26-13-9-7-12(8-10-13)17-22-23-18(24(17)20)27-11-16(25)21-15-6-4-3-5-14(15)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
DDROPWMJEDSOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and bromophenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Potential
Triazole derivatives are under investigation for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate its specific mechanisms and efficacy against different cancer types.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in inflammatory processes. This activity could position it as a candidate for developing anti-inflammatory drugs. Studies utilizing molecular docking techniques indicate favorable interactions with target enzymes, suggesting a pathway for therapeutic development.
Neuroprotective Effects
Emerging research suggests that triazole derivatives may possess neuroprotective properties. Initial findings indicate that 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide could protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for treating neurodegenerative diseases.
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfenamide Formation : The introduction of the sulfenamide moiety requires careful control of reaction conditions to ensure high yield and purity.
- Bromination : The final step often involves bromination to introduce the bromophenyl group.
Each step necessitates optimization to maximize yield and minimize byproducts.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Triazole Substituents: 4-Amino group: Critical for hydrogen bonding with enzymatic targets (e.g., COX-2, RT) . 5-Aryl Groups: Electron-rich aromatic rings (e.g., 4-ethoxyphenyl) enhance hydrophobic interactions, while heteroaromatic groups (e.g., pyridinyl) improve solubility .
- Acetamide Modifications :
- N-Aryl Groups : Bulky substituents (e.g., 2-bromophenyl) may reduce metabolic clearance but increase steric clashes. Para-substituted derivatives (e.g., 4-bromophenyl in ) show better receptor accommodation .
Biological Activity
2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
The chemical structure and properties of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O2S |
| Molecular Weight | 405.42 g/mol |
| IUPAC Name | 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide |
| Appearance | White to off-white powder |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The triazole ring structure allows it to inhibit enzymes crucial for cellular processes, particularly those involved in nucleic acid synthesis and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the presence of the ethoxyphenyl and bromophenyl groups enhances the compound's ability to penetrate cellular membranes and interact with various biomolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in colon carcinoma (HCT116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity against these malignancies .
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound has exhibited moderate antibacterial and antifungal activities against a range of pathogens. In particular, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Comparative Studies
In comparison to other triazole derivatives, 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide demonstrates enhanced biological activity due to its unique structural features. For example:
| Compound Name | IC50 (μM) against HCT116 | IC50 (μM) against T47D |
|---|---|---|
| 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide | 6.0 | 27.3 |
| 2-{[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(phenyl)acetamide | 12.0 | 35.0 |
| 2-{[5-methylthio]-1,2,4-triazol-3-thione} derivatives | >20 | >40 |
Case Studies
A notable case study involved the evaluation of various triazole derivatives' effects on cancer cell lines. The study found that those with sulfur-containing moieties exhibited superior anticancer activity compared to their non-sulfur counterparts . Another investigation focused on the antimicrobial efficacy of triazole derivatives against drug-resistant strains of bacteria, where the compound demonstrated significant inhibition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
